molecular formula C24H21BrN4O6 B4081677 [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate

[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate

Cat. No.: B4081677
M. Wt: 541.3 g/mol
InChI Key: ADGSPLVXTYJMHO-UHFFFAOYSA-N
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Description

[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the desired compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s unique structure and functional groups make it a subject of interest for developing new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties. Clinical studies may explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate include:

  • Dichloroanilines
  • Caffeine
  • Cholic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement

Properties

IUPAC Name

[4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O6/c1-11(30)34-22-16(25)7-12(8-18(22)33-4)19-15(10-26)23(27)35-24-20(19)21(28-29-24)14-9-13(31-2)5-6-17(14)32-3/h5-9,19H,27H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSPLVXTYJMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C2C(=C(OC3=NNC(=C23)C4=C(C=CC(=C4)OC)OC)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Reactant of Route 2
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Reactant of Route 3
Reactant of Route 3
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Reactant of Route 5
Reactant of Route 5
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Reactant of Route 6
Reactant of Route 6
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate

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